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Compound of Interest

Compound Name: Pradimicin T2

Cat. No.: B116521 Get Quote

Pradimicins T1 and T2 are members of the pradimicin family of antibiotics, known for their

antifungal properties. These compounds, produced by the actinomycete strain Actinomadura

hibisca AA3798, are dihydrobenzo[a]naphthacenequinone glycosides.[1][2] A comprehensive

understanding of their physico-chemical properties is crucial for researchers, scientists, and

drug development professionals engaged in the exploration of new antifungal agents. This

technical guide provides an in-depth overview of the core physico-chemical characteristics of

Pradimicin T1 and T2, complete with detailed experimental protocols and visual

representations of their structures.

Core Physico-chemical Properties
The fundamental physico-chemical properties of Pradimicin T1 and T2 have been determined

through a series of analytical techniques, providing key data for their identification,

characterization, and comparison. These properties are summarized in the tables below for

easy reference.

Table 1: General and Physical Properties of Pradimicin
T1 and T2
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Property Pradimicin T1 Pradimicin T2

Appearance Reddish powder Reddish powder

Molecular Formula C47H55N2O21 C41H45N2O17

Molecular Weight 987.9 g/mol 855.8 g/mol

Melting Point >250°C (decomposed) >250°C (decomposed)

Optical Rotation (c 0.1, MeOH) +150° +120°

Table 2: Spectral Properties of Pradimicin T1 and T2
Property Pradimicin T1 Pradimicin T2

UV-Vis λmax (MeOH), nm (ε)
230 (35,000), 258 (28,000),

310 (sh, 9,000), 490 (10,000)

230 (36,000), 258 (29,000),

310 (sh, 9,500), 490 (10,500)

¹H NMR (DMSO-d₆, δ) See detailed structure See detailed structure

¹³C NMR (DMSO-d₆, δ) See detailed structure See detailed structure

Table 3: Solubility of Pradimicin T1 and T2
Solvent Pradimicin T1 Pradimicin T2

Water Soluble Soluble

Methanol Soluble Soluble

Ethanol Sparingly soluble Sparingly soluble

Acetone Insoluble Insoluble

Chloroform Insoluble Insoluble

Ethyl Acetate Insoluble Insoluble

Structural Elucidation
The structures of Pradimicin T1 and T2 were elucidated through a combination of mass

spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Pradimicin T1 is a
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trisaccharide, while Pradimicin T2 is a disaccharide derivative of the same aglycone.[1] A key

structural feature is the presence of an L-xylose moiety attached to the phenolic hydroxyl group

at the C-11 position of the aglycone.[1][3]
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Pradimicin T1 Structure

Pradimicin T2 Structure

Dihydrobenzo[a]naphthacenequinone Aglycone

Sugar Moiety 1

Sugar Moiety 2

L-Xylose at C-11

Dihydrobenzo[a]naphthacenequinone Aglycone

Sugar Moiety 1

L-Xylose at C-11

Click to download full resolution via product page

A simplified representation of the structural relationship between Pradimicin T1 and T2.
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Experimental Protocols
The following sections detail the methodologies employed for the isolation and characterization

of Pradimicin T1 and T2.

Isolation and Purification Workflow
The isolation of Pradimicins T1 and T2 from the fermentation broth of Actinomadura hibisca

AA3798 involves a multi-step purification process.
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Fermentation Broth of A. hibisca AA3798

Centrifugation

Supernatant Mycelial Cake

Adsorption on Diaion HP-20

Elution with Acetone-Water

Concentration

Crude Extract

Silica Gel Chromatography

Sephadex LH-20 Chromatography

Preparative HPLC

Pure Pradimicin T1 and T2
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Workflow for the isolation and purification of Pradimicins T1 and T2.
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Fermentation and Extraction: The actinomycete strain is cultured in a suitable medium. The

fermented broth is then centrifuged to separate the supernatant and the mycelial cake.

Adsorption Chromatography: The supernatant is passed through a column packed with

Diaion HP-20 resin to adsorb the active compounds.

Elution and Concentration: The resin is washed, and the pradimicins are eluted using a

mixture of acetone and water. The eluate is then concentrated under reduced pressure to

yield a crude extract.

Purification: The crude extract is subjected to a series of chromatographic separations,

including silica gel chromatography and Sephadex LH-20 gel filtration, to remove impurities.

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step

involves preparative reverse-phase HPLC to isolate pure Pradimicin T1 and T2.

High-Performance Liquid Chromatography (HPLC)
Analytical and preparative HPLC are essential for the analysis and purification of Pradimicins

T1 and T2.

Analytical HPLC:

Column: A reverse-phase C18 column (e.g., YMC-Pack A-312) is typically used.

Mobile Phase: A gradient system of acetonitrile and water containing a small percentage

of a modifying agent like trifluoroacetic acid (TFA) is employed.

Detection: UV detection at a wavelength of 254 nm or 490 nm is suitable for monitoring

the elution of the compounds.

Preparative HPLC:

Column: A larger-scale reverse-phase C18 column is used.

Mobile Phase: A similar gradient system as in analytical HPLC is used, but with a higher

flow rate.
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Fraction Collection: Fractions containing the desired peaks corresponding to Pradimicin T1

and T2 are collected.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weights and fragmentation patterns

of Pradimicins T1 and T2.

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique

used for these types of compounds.

Matrix: A suitable matrix, such as glycerol or m-nitrobenzyl alcohol, is used to facilitate

ionization.

Analysis: The mass spectrum provides the molecular ion peak ([M+H]⁺), which corresponds

to the molecular weight of the compound. Fragmentation patterns can provide information

about the sugar moieties and the aglycone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for the detailed structural elucidation of Pradimicins

T1 and T2.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for these

compounds.

¹H NMR: Provides information on the number and types of protons, their chemical

environments, and their coupling relationships. This helps in identifying the sugar units and

their anomeric configurations, as well as the protons on the aglycone.

¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

This is crucial for determining the carbon skeleton of the aglycone and the sugar moieties.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation

Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between

protons and carbons, ultimately leading to the complete structural assignment.
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This guide provides a foundational understanding of the physico-chemical properties of

Pradimicin T1 and T2, essential for their further investigation and potential development as

antifungal therapeutics. The detailed methodologies offer a basis for the replication of these

characterization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b116521?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8501002/
https://pubmed.ncbi.nlm.nih.gov/8501002/
https://pubmed.ncbi.nlm.nih.gov/8501001/
https://pubmed.ncbi.nlm.nih.gov/8501001/
https://pubmed.ncbi.nlm.nih.gov/8501001/
https://www.jstage.jst.go.jp/article/antibiotics1968/46/4/46_4_598/_article/-char/ja/
https://www.jstage.jst.go.jp/article/antibiotics1968/46/4/46_4_598/_article/-char/ja/
https://www.benchchem.com/product/b116521#physico-chemical-properties-of-pradimicin-t1-and-t2
https://www.benchchem.com/product/b116521#physico-chemical-properties-of-pradimicin-t1-and-t2
https://www.benchchem.com/product/b116521#physico-chemical-properties-of-pradimicin-t1-and-t2
https://www.benchchem.com/product/b116521#physico-chemical-properties-of-pradimicin-t1-and-t2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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